molecular formula C7H7N3O2 B1170848 Infliximab CAS No. 170277-31-3

Infliximab

Cat. No. B1170848
CAS RN: 170277-31-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Infliximab is produced through recombinant DNA technology in a murine myeloma cell line. The antibody is chimeric, consisting of human constant and murine variable regions. This chimeric structure is essential for its high affinity to human TNF-α while maintaining the ability to be produced in a non-human cell line.

Molecular Structure Analysis

The molecular structure of this compound consists of two heavy and two light chains, characteristic of IgG1 kappa antibodies. The variable regions of the murine sequences are responsible for the binding to TNF-α, whereas the constant regions of the human sequences minimize immunogenicity in patients. This structure enables this compound to bind specifically to TNF-α, blocking its interaction with TNF receptors on cell surfaces.

Chemical Reactions and Properties

This compound's primary chemical property is its high specificity and affinity for TNF-α. The binding of this compound to TNF-α neutralizes the cytokine's biological activity, leading to a decrease in the inflammatory response. This interaction is a key component of this compound's therapeutic action in treating autoimmune diseases.

Physical Properties Analysis

As a protein-based biologic drug, this compound's physical properties include stability in solution and sensitivity to temperature and light. It is distributed for clinical use in a lyophilized form, which requires reconstitution with sterile water before administration. The stability of this compound in solution is critical for its shelf life and effectiveness.

Chemical Properties Analysis

The chemical properties of this compound are defined by its amino acid sequence and post-translational modifications, such as glycosylation. These properties affect its solubility, stability, and immunogenicity. Glycosylation patterns are particularly important, as they can influence the drug's efficacy and the patient's immune response to the treatment.

References (Sources)

  • For a detailed understanding of this compound's mechanism of action and its application in treating autoimmune diseases, please refer to the article "Tuberculosis associated with this compound, a tumor necrosis factor alpha-neutralizing agent" by Keane et al., 2001, in The New England Journal of Medicine (Keane et al., 2001).

  • For insights into the development and clinical validation of assays for measuring this compound and the immune response to it, see the study "Clinical laboratory application of a reporter-gene assay for measurement of functional activity and neutralizing antibody response to this compound" by Pavlov et al., 2016, in Clinica Chimica Acta (Pavlov et al., 2016).

Scientific Research Applications

Tuberculosis and Infliximab

This compound, a tumor necrosis factor α (TNF-α) neutralizing agent, has been associated with tuberculosis. A study analyzing spontaneous reporting system data found 70 reported cases of tuberculosis after this compound treatment, mostly developing after a short treatment duration and involving extrapulmonary disease. This indicates the necessity of careful screening for latent tuberculosis infection or disease before prescribing this compound (Keane et al., 2001).

Crohn's Disease and this compound

This compound has been proven effective and safe for maintaining remission in Crohn's disease. A study comparing repeated treatments with this compound against a placebo found that this compound effectively maintained clinical benefit and quality of life for patients not responding to conventional treatments. This indicates the therapeutic potential of this compound in managing Crohn's disease symptoms (Rutgeerts et al., 1999).

Ulcerative Colitis and this compound

This compound has also been established as an effective treatment for ulcerative colitis. Studies (ACT 1 and ACT 2) evaluating this compound for induction and maintenance therapy in adults with moderate-to-severe active ulcerative colitis showed that patients treated with this compound were more likely to have a clinical response at different time points compared to those receiving placebo. This highlights this compound's efficacy in treating not only Crohn's disease but also ulcerative colitis (Rutgeerts et al., 2005).

Sarcoidosis and this compound

This compound has been found safe and effective in treating patients with multisystem sarcoidosis who are either refractory or develop side effects to standard regimens of corticosteroids and immunosuppressive agents. This suggests this compound's potential application in treating sarcoidosis, providing an alternative for patients not responding to conventional treatments (Saleh et al., 2006).

Mechanism of Action

Target of Action

Infliximab is a monoclonal anti-tumor necrosis factor alpha (TNF-α) antibody . TNF-α is a key proinflammatory cytokine involved in chronic inflammatory diseases . It is released by white blood cells as part of our body’s immune response to infection or invasion by foreign substances .

Mode of Action

This compound works by binding to both the soluble subunit and the membrane-bound precursor of TNF-α . This binding disrupts the interaction of TNF-α with its receptors, preventing it from activating further pro-inflammatory cascades . This compound may also cause lysis of cells that produce TNF-α .

Biochemical Pathways

The binding of this compound to TNF-α disrupts the pro-inflammatory cascade signaling . This disruption can lead to a reduction in the signs and symptoms of inflammatory diseases and induce remission in patients who have had an inadequate response to alternative first-line therapies for that disorder .

Pharmacokinetics

This compound is administered intravenously, and its administration is weight-based . The volume of distribution of this compound is low and at steady state ranges from 4.5 to 6 L . Therapeutic monoclonal antibodies, such as immunoglobulins, are cleared from the circulation primarily by catabolism . The median this compound half-life is approximately 14 days .

Result of Action

This compound’s action results in a reduction of signs and symptoms of inflammatory diseases and induction of remission in patients who have had an inadequate response to alternative first-line therapies for that disorder . It is used in the treatment of a wide variety of inflammatory conditions such as rheumatoid arthritis, Crohn’s disease, and ankylosing spondylitis .

Action Environment

The action of this compound can be influenced by various factors. For instance, the presence of antidrug antibodies can accelerate clearance through the reticuloendothelial system, and/or impair its efficacy by blocking the binding to the antigen . Furthermore, the use of concomitant immunomodulators, degree of systemic inflammation, serum albumin concentration, and body weight can affect the pharmacodynamic response .

Safety and Hazards

Infliximab affects your immune system and can reduce its ability to fight infections . Serious infections have happened in patients receiving this compound, such as tuberculosis (TB) and infections caused by viruses, fungi, or bacteria . Using this compound may increase your risk of developing certain types of cancer, including a rare fast-growing type of lymphoma (called hepatosplenic T-cell lymphoma) that can be fatal .

Future Directions

CT-P13 is the first subcutaneous infliximab molecule approved for the management of inflammatory bowel disease (IBD). Compared to intravenous therapy, SC this compound offers a range of practical, micro- and macroeconomic advantages . More randomised controlled trials are needed in order to investigate the efficacy of the proposed preventive and management algorithms .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Infliximab involves the generation of the heavy and light chains of the monoclonal antibody separately, followed by their combination to form the final product.", "Starting Materials": [ "Heavy chain variable domain (VH) gene", "Light chain variable domain (VL) gene", "Expression vectors", "CHO cells", "Culture media", "Purification reagents" ], "Reaction": [ "1. Isolation of the VH and VL genes from human B cells", "2. Cloning of the VH and VL genes into separate expression vectors", "3. Transfection of CHO cells with the VH and VL expression vectors", "4. Culture of the transfected CHO cells in appropriate media", "5. Harvesting of the heavy and light chains separately from the culture media", "6. Purification of the heavy and light chains using chromatography techniques", "7. Combination of the purified heavy and light chains in a specific ratio", "8. Refolding of the combined chains to form the final Infliximab product", "9. Final purification of Infliximab using chromatography techniques" ] }

CAS RN

170277-31-3

Molecular Formula

C7H7N3O2

Molecular Weight

0

Origin of Product

United States

Q & A

Q1: What is the primary mechanism of action of Infliximab?

A1: this compound is a chimeric monoclonal antibody that specifically targets and binds to tumor necrosis factor-alpha (TNF-α) [, , , ]. This binding neutralizes TNF-α activity, preventing it from interacting with its receptors (TNFR1 and TNFR2) on cell surfaces [, , ].

Q2: How does this compound's binding to TNF-α lead to therapeutic effects in inflammatory conditions?

A2: TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases [, , , ]. By neutralizing TNF-α, this compound disrupts the inflammatory cascade, leading to reduced inflammation, decreased production of other pro-inflammatory cytokines, and ultimately, symptom relief [, , ].

Q3: Does this compound induce apoptosis of inflammatory cells?

A3: While initially thought to be a primary mechanism, research suggests that this compound does not directly induce apoptosis in significant numbers []. Instead, it primarily exerts its effects through modulating the TNF-α system, including increasing soluble TNFR2 release, reducing TNFR2 expression on cells, and enhancing IL-10 production, creating an anti-inflammatory environment [].

Q4: What is the molecular formula and weight of this compound?

A4: This information is not provided in the provided research papers.

Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on clinical applications and efficacy of this compound rather than its material compatibility and stability under various conditions.

Q6: How is this compound administered, and what is its typical half-life?

A6: this compound is administered intravenously [, , , ]. The provided research papers do not specify a specific half-life, but it is generally understood that monoclonal antibodies like this compound have relatively long half-lives, often measured in days to weeks.

Q7: What factors can influence this compound's pharmacokinetics in patients?

A7: The development of anti-infliximab antibodies (ATI) is a significant factor affecting this compound's pharmacokinetics [, , , , , ]. ATI can bind to and neutralize this compound, leading to increased clearance, lower serum concentrations, and reduced efficacy [, , , , , ].

Q8: How does the presence of ATI impact this compound's clinical effectiveness?

A8: Studies have consistently shown a strong correlation between the presence of ATI, reduced serum this compound concentrations, and loss of clinical response [, , , , , ]. Patients with higher ATI titers tend to experience shorter durations of response and may require dose adjustments or treatment discontinuation [, , , , , ].

Q9: Are there strategies to mitigate the impact of ATI on this compound therapy?

A9: Co-administration of immunosuppressants, such as methotrexate (MTX), is a common strategy to reduce ATI formation [, , ]. While MTX may not completely prevent ATI development, it can lower ATI levels and prolong the duration of response to this compound [, , ].

Q10: What is the relationship between serum this compound trough levels and clinical response?

A10: Research suggests a strong correlation between serum this compound trough levels and clinical efficacy [, , , , , , ]. Lower trough levels, particularly below 1 µg/mL, are associated with increased disease activity and poorer response [, , , , , , ].

Q11: How can therapeutic drug monitoring (TDM) be used to optimize this compound therapy?

A11: TDM, involving the measurement of serum this compound and ATI levels, can guide treatment decisions [, , , , , , ]. Patients with low trough levels and/or high ATI titers may benefit from dose escalation, more frequent infusions, or switching to a different biologic agent [, , , , , , ].

Q12: Which inflammatory diseases have shown positive responses to this compound in clinical trials and observational studies?

A12: this compound has demonstrated clinical efficacy in a range of inflammatory conditions, including:

  • Rheumatoid Arthritis (RA): Improves symptoms, reduces joint damage, and promotes remission in patients with moderate to severe RA [, , , , ].
  • Crohn's Disease (CD): Induces and maintains remission, heals mucosal ulcerations, reduces hospitalizations and surgeries in both adult and pediatric CD [, , , , , , , ].
  • Ulcerative Colitis (UC): Effective as rescue therapy for acute severe UC and for inducing and maintaining remission in chronic refractory UC [, , , , ].
  • Ankylosing Spondylitis (AS): Improves disease activity, functionality, and pain in patients with AS [, , ].
  • Behçet’s Disease (BD): Shows promise in controlling refractory uveitis associated with BD, reducing ocular inflammatory attacks, and improving visual acuity [, , , , ].
  • Psoriasis: Effective in treating moderate to severe plaque psoriasis, psoriatic arthritis, pustular psoriasis, and psoriatic erythroderma [, ].

Q13: Are there specific patient populations where this compound may be more or less effective?

A13:

  • Elderly Patients: Research suggests that this compound's efficacy and safety profile in elderly patients with RA are comparable to those observed in younger populations [].
  • Pediatric Patients: this compound has shown efficacy in pediatric CD, maintaining clinical benefit and potentially improving growth in children with growth delay [].

Q14: What are the primary mechanisms of resistance to this compound?

A15: The development of ATI is the most well-documented mechanism of resistance to this compound [, , , , , ]. These antibodies can neutralize the drug, leading to reduced serum levels and loss of efficacy [, , , , , ].

Q15: Does cross-resistance occur between this compound and other TNF-α inhibitors?

A16: While there is limited data on cross-resistance between this compound biosimilars, research suggests that antibodies developed against one this compound product (originator or biosimilar) fully cross-react with other this compound products []. This implies that switching to a different this compound product might not be beneficial if a patient develops ATI.

Q16: What are some of the known adverse events associated with this compound therapy?

A16: While this Q&A focuses on the scientific background of this compound, it's important to acknowledge that all medications carry potential risks. The provided research papers mention several potential adverse events, including:

  • Infections: this compound can increase the risk of infections, including serious infections like tuberculosis [, , ].
  • Infusion Reactions: Some patients may experience infusion-related reactions, ranging from mild to severe [, , ].
  • Other Adverse Events: The research papers mention other potential adverse events, including pulmonary tuberculosis, depression, pneumonia, deep-vein thrombosis, CNS lymphoma, and Legionella pneumonia [, , ].

Q17: Are there ongoing efforts to develop alternative drug delivery systems for this compound?

A17: The provided research papers focus on intravenous this compound. While alternative delivery systems are not discussed, research in drug delivery constantly explores new approaches for biologics, which may include this compound in the future.

Q18: Are there reliable biomarkers to predict this compound response or identify patients at risk of developing adverse events?

A18:

  • Serum this compound and ATI Levels: Monitoring serum trough concentrations of this compound and ATI levels is crucial for predicting response, identifying loss of response, and guiding dose optimization [, , , , , , ].
  • C-reactive Protein (CRP): CRP, a general marker of inflammation, can be used to assess disease activity and monitor response to this compound therapy [, , , , , , ].
  • Genetic Biomarkers: Research is exploring potential genetic biomarkers, such as HLA-DQA1*05, to predict the risk of ATI formation and loss of response to this compound [].

Q19: What analytical methods are used to measure serum this compound and ATI levels?

A19: The research papers mention several techniques for measuring this compound and ATI:

  • Enzyme-linked immunosorbent assay (ELISA): ELISA is a common method for quantifying this compound and ATI levels in serum samples [, , , , , , ].
  • Radioimmunoassay (RIA): RIA, a highly sensitive technique, can also be used to detect and quantify anti-infliximab antibodies [].

Q20: What is known about the immunogenicity of this compound?

A21: this compound, being a chimeric monoclonal antibody, can elicit an immune response in some patients, leading to the production of ATIs [, , , , , ].

Q21: What factors might contribute to this compound's immunogenicity?

A21:

  • Chimeric Nature: As a chimeric antibody, this compound contains both human and murine components. The murine portions can trigger an immune response in some individuals [, ].
  • Frequency of Administration: Repeated exposure to this compound, particularly with infrequent dosing intervals, can increase the likelihood of ATI development [, , , , , ].

Q22: Are there strategies to reduce or prevent ATI formation during this compound therapy?

A22:

  • Concomitant Immunosuppressants: Co-administration of immunosuppressants, like methotrexate (MTX), is a standard practice to suppress the immune response and reduce ATI formation [, , ].
  • Optimized Dosing Strategies: Research suggests that maintaining therapeutic this compound trough levels through optimized dosing regimens (e.g., shorter dosing intervals, dose escalation) might help minimize ATI development [, , , , , ].

Q23: What are some alternative treatment options for patients who do not respond to this compound or develop intolerance?

A23: Several alternative therapies are available for patients who fail to respond to or cannot tolerate this compound:

  • Other TNF-α Inhibitors: Other biologic agents targeting TNF-α, such as adalimumab, etanercept, and golimumab, offer alternative treatment options [, , ].
  • Non-TNF-α Biologics: Biologics targeting different pathways, such as ustekinumab (targeting IL-12 and IL-23) or vedolizumab (targeting α4β7 integrin), provide additional therapeutic options [].

Q24: What resources are available to researchers studying this compound and related therapies?

A24: Numerous resources support ongoing research:

  • Clinical Trial Databases: Publicly available clinical trial databases, like ClinicalTrials.gov, provide information on past and ongoing clinical trials investigating this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.